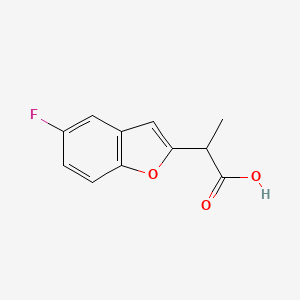![molecular formula C15H12ClF B13078476 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene CAS No. 1187311-54-1](/img/structure/B13078476.png)
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is an organic compound with the molecular formula C15H11ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a (Z)-2-(4-fluorophenyl)prop-1-enyl group. This compound is known for its applications in organic synthesis and potential use in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 1-chloro-2-propene.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-chloro-2-propene in the presence of a base such as sodium hydroxide to form the intermediate compound.
Isomerization: The intermediate compound is then subjected to isomerization to obtain the (Z)-isomer of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Applications De Recherche Scientifique
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-chloro-2-[(E)-2-(4-fluorophenyl)prop-1-enyl]benzene: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity.
1-chloro-2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]benzene: A similar compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-chloro-2-[(Z)-2-(4-methylphenyl)prop-1-enyl]benzene: A similar compound with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is unique due to the presence of the (Z)-isomer and the fluorine atom on the phenyl ring. The (Z)-isomer configuration can lead to different physical and chemical properties compared to the (E)-isomer. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
1187311-54-1 |
|---|---|
Formule moléculaire |
C15H12ClF |
Poids moléculaire |
246.70 g/mol |
Nom IUPAC |
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3/b11-10- |
Clé InChI |
SNWPPLWSMNZHNG-KHPPLWFESA-N |
SMILES isomérique |
C/C(=C/C1=CC=CC=C1Cl)/C2=CC=C(C=C2)F |
SMILES canonique |
CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


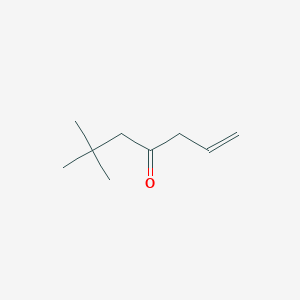
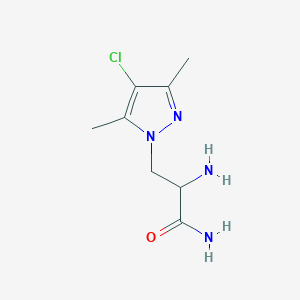

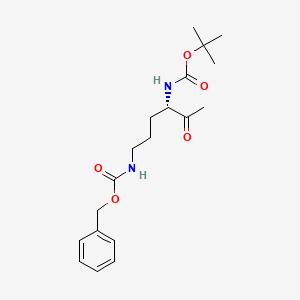
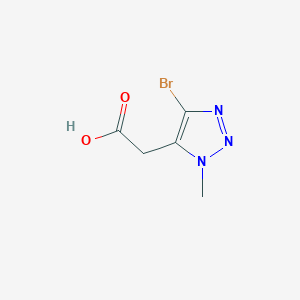

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)





